molecular formula C7H11FO2 B1586621 tert-Butyl 2-fluoroacrylate CAS No. 85345-86-4

tert-Butyl 2-fluoroacrylate

Cat. No.: B1586621
CAS No.: 85345-86-4
M. Wt: 146.16 g/mol
InChI Key: PRFZRHRJCVTLFD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties, a fact that has not gone unnoticed by the scientific community. nih.govtcichemicals.com The high electronegativity of fluorine (3.98 on the Pauling scale) and the strength of the carbon-fluorine bond (approximately 480 kJ/mol) contribute to the enhanced thermal and chemical stability of organofluorine compounds. nih.govwikipedia.org These characteristics are pivotal in a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers and liquid crystals. wikipedia.orgnih.gov

In medicinal chemistry, the substitution of hydrogen with fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic profiles, often leading to increased metabolic stability and bioavailability. nih.govtandfonline.com The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.2 Å), allows for this substitution without causing significant steric hindrance. wikipedia.orgtandfonline.com This "small magic bullet" has been instrumental in the development of numerous successful drugs. nih.gov Beyond medicine, fluorinated compounds are crucial in the nuclear industry and in the manufacturing of microelectronics. nih.gov

Overview of Alpha-Fluoroacrylate Chemistry

Within the vast field of organofluorine chemistry, α-fluoroacrylates represent a significant class of monomers. researchgate.net The presence of a fluorine atom at the alpha position of the acrylate (B77674) group bestows unique reactivity upon these molecules, making them valuable building blocks for a variety of polymers. researchgate.netnih.gov The synthesis of α-fluoroacrylates has been an area of active research, with various methods developed to achieve high yields and stereoselectivity. nih.govacs.orgoup.com These methods often involve the use of specialized fluorinating agents and careful control of reaction conditions to prevent unwanted side reactions or premature polymerization. google.com

The polymers derived from α-fluoroacrylates, known as poly(α-fluoroacrylate)s, exhibit a range of interesting properties, including high glass transition temperatures and low surface energies. researchgate.netguidechem.com These properties make them suitable for applications such as optical fibers, functional coatings, and materials with tunable wettability. guidechem.comrsc.org The study of their polymerization kinetics and copolymerization with other monomers has provided valuable insights into their reactivity and the structure-property relationships of the resulting polymers. researchgate.netacs.org

Research Focus on Tert-Butyl 2-Fluoroacrylate Derivatives and Related Systems

Among the various α-fluoroacrylates, this compound (tBFA) has emerged as a monomer of particular interest in academic and industrial research. The tert-butyl ester group serves as a convenient protecting group that can be cleaved under specific conditions to yield poly(2-fluoroacrylic acid). nih.govgoogle.com This transformation is crucial for creating functional polymers with pH-responsive behavior and other tailored properties.

Research has focused on the synthesis of tBFA and its subsequent polymerization, often through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net These methods allow for the creation of well-defined polymers with controlled molecular weights and low dispersities. rsc.org Furthermore, the copolymerization of tBFA with other monomers opens up possibilities for creating a diverse range of materials with tunable properties, such as fluorinated dual-responsive block terpolymers. researchgate.net The deprotection of the tert-butyl group is a critical step, with studies highlighting efficient methods to obtain clean poly(acrylic acid) blocks, which in turn influences the macroscopic properties of the resulting polymer networks. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFZRHRJCVTLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380791
Record name tert-Butyl 2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85345-86-4
Record name tert-Butyl 2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85345-86-4
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Synthetic Methodologies for Tert Butyl 2 Fluoroacrylate and Analogues

Direct Synthesis Routes for Alpha-Fluoroacrylates

Direct synthesis methods are fundamental in producing non-perfluorinated α-fluoroacrylate esters. These routes often begin with readily available starting materials and employ well-established reaction types.

A primary and straightforward method for synthesizing esters like tert-butyl 2-fluoroacrylate is the direct esterification of 2-fluoroacrylic acid. This reaction, typically an acid-catalyzed process known as Fischer esterification, involves combining the carboxylic acid with the corresponding alcohol. britannica.com For the synthesis of this compound, 2-fluoroacrylic acid would be reacted with tert-butanol. In analogous syntheses, such as for methyl or butyl 2-fluoroacrylate, the reaction is carried out by mixing 2-fluoroacrylic acid with an excess of the alcohol (methanol or butanol, respectively) in the presence of a strong acid catalyst like concentrated sulfuric acid. okayama-u.ac.jplibretexts.org The mixture is typically maintained at a controlled temperature, for instance, 30-35°C, for several hours to achieve a high yield. okayama-u.ac.jplibretexts.org Neutralization with a base, such as sodium bicarbonate, followed by extraction and purification yields the final ester product. okayama-u.ac.jplibretexts.org Yields for these types of reactions have been reported to be as high as 89-90%. okayama-u.ac.jplibretexts.org

Table 1: Representative Data for Acid-Catalyzed Esterification of 2-Fluoroacrylic Acid Data based on analogous methyl and butyl ester syntheses.

Reactant 1Reactant 2CatalystTemperatureYieldReference
2-Fluoroacrylic AcidMethanolConc. H₂SO₄30-35°C89% okayama-u.ac.jplibretexts.org
2-Fluoroacrylic AcidButanolConc. H₂SO₄30-35°C90% okayama-u.ac.jplibretexts.org
2-Fluoroacrylic AcidMethanolThionyl Chloride30-35°C93% libretexts.org

The hydrofluorination of alkyl propiolates presents an atom-efficient pathway to α-fluoroacrylates. acs.org In this approach, an alkyl propiolate, such as methyl propiolate, is treated with a hydrofluorination agent to add hydrogen and fluorine across the triple bond. mnstate.eduthieme-connect.de Various reagents can serve as the fluorine source, including pyridine/HF complex (Olah's reagent), triethylamine/HF complex, and the more thermally stable 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone-HF (DMPU-HF) complex. thieme-connect.de The choice of reagent can significantly impact the regioselectivity and yield of the desired product. thieme-connect.de For instance, a gold-catalyzed hydrofluorination using the DMPU-HF complex has been shown to yield the desired α-fluoroacrylate as the sole regio-isomer in good yield. thieme-connect.de Another effective HF source is the KHSO₄-HF complex, which is a stable liquid at room temperature with a high HF loading. thieme-connect.de

Table 2: Reagents for Hydrofluorination of Alkyl Propiolates

Hydrofluorination AgentCatalyst System (Example)Key FeatureReference
Pyridine/HF (Olah's Reagent)-Nucleophilic fluoride (B91410) source thieme-connect.de
Triethylamine/HF complex-Nucleophilic fluoride source; low HF loading thieme-connect.de
DMPU-HF complexAu(I) catalystHigh HF loading; good regioselectivity thieme-connect.de
KHSO₄-HF complex-Stable liquid; highest reported HF loading thieme-connect.de

Halogen exchange provides an alternative route to α-fluoroacrylates, starting from other halogenated precursors. mnstate.eduthieme-connect.de This method typically involves substituting a chlorine or bromine atom with fluorine. One described pathway begins with a 2,3-dihalopropionate, which can be reacted with a fluorinating agent. mnstate.eduthieme-connect.de Another approach involves the bromination of a 2-fluoropropionic ester using a reagent like N-bromosuccinimide (NBS), followed by a dehydrobromination step to introduce the double bond. This elimination reaction is often carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the final 2-fluoroacrylic ester. This two-step process of bromination and dehydrobromination is an effective way to produce α-fluoroacrylates from saturated ester precursors.

Table 3: Example of Halogen Exchange and Elimination for Fluoroacrylate Synthesis

StepStarting MaterialReagent(s)ProductReference
1. Bromination2-Fluoropropionic esterN-Bromosuccinimide (NBS)2-Bromo-2-fluoropropionic ester
2. Dehydrobromination2-Bromo-2-fluoropropionic ester1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-Fluoroacrylic ester

A multi-step synthesis starting from methyl acrylate (B77674) offers another pathway to α-fluoroacrylates. mnstate.edu The first step involves the epoxidation of methyl acrylate using an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (B82951) (NaOCl) to form methyl glycidate. mnstate.edu This epoxide intermediate is then subjected to a ring-opening reaction with a hydrofluorination reagent. mnstate.eduthieme-connect.de Reagents such as SF₄ or the KHSO₄-13HF complex can be used for this purpose. mnstate.eduthieme-connect.de The subsequent addition of a base, like triethylamine, facilitates a dehydrofluorination step, eliminating HF to form the desired α,β-unsaturated system of the methyl 2-fluoroacrylate product. mnstate.eduthieme-connect.de

Table 4: Overview of the Methyl Acrylate-Epoxide Route

StepDescriptionExample ReagentsReference
1Epoxidation of Methyl Acrylatem-CPBA, NaOCl mnstate.edu
2Epoxide Ring OpeningSF₄, KHSO₄-13HF mnstate.eduthieme-connect.de
3DehydrofluorinationTriethylamine mnstate.eduthieme-connect.de

Synthesis of Perfluorinated Alpha-Fluoroacrylate Esters

The synthesis of α-fluoroacrylate esters bearing perfluorinated alcohol moieties requires distinct strategies, often involving highly reactive intermediates.

The synthesis of perfluorinated α-fluoroacrylate esters can be achieved through the reaction of a potassium salt of a perfluorotertiary alcohol with a suitable acyl halide. Alcohols, including perfluorinated ones, are weak acids that can be deprotonated by a strong base or an alkali metal like potassium to form a corresponding alkoxide. britannica.com This creates a potent nucleophile. The resulting potassium perfluoroalkoxide can then react with an acyl halide, such as 2-fluoroacryloyl chloride, via nucleophilic acyl substitution to form the target perfluorinated ester. This method is an adaptation of the classic Williamson ether synthesis principle, applied to ester formation. The reaction involves the attack of the perfluoroalkoxide on the electrophilic carbonyl carbon of the acyl halide, leading to the displacement of the halide and the formation of the ester bond.

Nucleophilic Addition of Perfluoroalkyl(trimethyl)silanes to Hexafluoroacetone (B58046)

A notable method for synthesizing α-fluoroacrylates of perfluorinated tertiary alcohols involves a sequence initiated by the nucleophilic addition of perfluoroalkyl(trimethyl)silanes to hexafluoroacetone. fluorine1.ru This approach is designed to create monomers with a high degree of fluorination. The process begins with the reaction of a perfluoroalkyl(trimethyl)silane with hexafluoroacetone in the presence of an equimolar quantity of potassium fluoride. This generates the potassium salt of a perfluorotertiary alcohol in situ. fluorine1.ru

This intermediate alcohol salt is then reacted with 2,3-dichloro-2-fluoropropionyl chloride. The final step involves a dechlorination reaction, typically carried out with activated zinc powder, to yield the desired α-fluoroacrylate monomer. fluorine1.ru This synthetic route allows for the creation of a homologous series of monomers by varying the length of the perfluoroalkyl chain. fluorine1.ru

Table 1: Synthesis of Perfluorinated α-Fluoroacrylate Monomers

This interactive table details the synthesis of various α-fluoroacrylate monomers using the described methodology.

Starting Perfluoroalkyl (trimethyl)silaneIntermediate Perfluorinated Alcohol (Potassium Salt)Final α-Fluoroacrylate ProductDegree of Fluorination (%)
(Trifluoromethyl)trimethylsilanePotassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-olateThis compound analogue83.3
(Pentafluoroethyl)trimethylsilanePotassium 1,1,1,2,2,4,4,4-octafluoro-3-(trifluoromethyl)butan-2-olateCH₂=CF-CO₂-C(CF₃)₂(CF₂)CF₃-
(Heptafluoropropyl)trimethylsilanePotassium 1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentan-2-olateCH₂=CF-CO₂-C(CF₃)₂(CF₂)₃CF₃-

Data synthesized from principles described in Fluorine Notes. fluorine1.ru

Derivatization and Functionalization Strategies

The this compound molecule is a valuable platform for synthesizing more complex fluorinated structures. Its electron-deficient double bond, influenced by the fluorine atom and the ester group, makes it susceptible to a variety of chemical transformations. These derivatizations are key to producing specialized fluorinated building blocks for applications in materials science and medicinal chemistry.

Synthesis of Fluorinated Cyclic Systems

A primary strategy for creating fluorinated cyclic compounds from acrylate precursors is Ring-Closing Metathesis (RCM). This powerful reaction has been successfully applied to diene precursors derived from α-fluoroacrylates and their amide analogues to form a variety of fluorinated heterocyclic systems. ru.nlru.nl

The process involves synthesizing a diene by attaching an alkenyl chain to the nitrogen of a 2-fluoroacrylamide or the oxygen of a 2-fluoroacrylate. ru.nlresearchgate.net This acyclic precursor is then treated with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to induce cyclization. ru.nlru.nl This methodology has proven effective for synthesizing fluorinated piperidines, lactams, and other valuable cyclic structures containing a vinyl fluoride moiety. ru.nlresearchgate.net For instance, N-alkenyl-2-fluoroacrylamides can be cyclized to form unsaturated δ-lactams at elevated temperatures or γ-lactams at room temperature using a Grubbs II catalyst. researchgate.net

Table 2: Ring-Closing Metathesis (RCM) of α-Fluoroacrylamide Derivatives

This interactive table presents examples of fluorinated heterocycles synthesized via RCM.

RCM PrecursorCatalystConditionsCyclic ProductYield (%)
N-Allyl-N-benzyl-2-fluoroacrylamideGrubbs II (5 mol%)Toluene, 80 °C, 16 h1-Benzyl-5-fluoro-3,6-dihydropyridin-2(1H)-one70
N-Benzyl-N-(but-3-en-1-yl)-2-fluoroacrylamideGrubbs II (5 mol%)Toluene, 80 °C, 16 h1-Benzyl-6-fluoro-5,6-dihydro-2H-azepin-2-one83
(2-Vinylphenyl)-α-fluoroacrylateGrubbs II (5 mol%)Toluene, 80 °C3-Fluorocoumarin72

Data sourced from European Journal of Organic Chemistry and Tetrahedron Letters. ru.nlresearchgate.net

Stereoselective Synthesis of Fluorinated Chiral Building Blocks

The development of stereoselective methods to produce chiral fluorinated molecules is of great interest, particularly for pharmaceutical applications. While direct asymmetric reactions on this compound are one approach, another involves the stereoselective synthesis of related fluorinated building blocks that can be further elaborated.

One effective strategy is the stereoselective olefination reaction to produce α-fluoroacrylates with defined geometry. Zinc-mediated olefination reactions between aldehydes and ethyl dibromofluoroacetate can produce (Z)-α-fluoroacrylates with high stereoselectivity. nih.gov These reactions often yield a mixture of the desired (Z)-α-fluoroacrylate and a syn-α-bromo-α-fluoro-β-hydroxyester, which are separable. nih.gov The resulting geometrically pure α-fluoroacrylates are valuable intermediates for further asymmetric transformations.

Furthermore, related α-fluoroenones, which share the reactive Michael acceptor system of fluoroacrylates, are known to participate in highly stereoselective reactions. These include asymmetric Diels-Alder cycloadditions and asymmetric hydrogenations, which lead to the formation of chiral 2-fluoroketones and other enantiomerically enriched cyclic systems. acs.org The development of chiral catalysts for reactions involving fluorinated substrates is a key aspect of this field, enabling the conversion of simple achiral starting materials into complex, single-enantiomer products. nih.gov The unique electronic properties imparted by the fluorine atom are a critical consideration in designing these selective transformations. nih.gov

Table 3: Stereoselective Synthesis of (Z)-α-Fluoroacrylates

This interactive table summarizes the zinc-mediated synthesis of various (Z)-α-fluoroacrylates from aldehydes.

AldehydeReagentConditionsProductYield (%)
4-MethoxybenzaldehydeEthyl dibromofluoroacetateZn, THFEthyl (Z)-2-fluoro-3-(4-methoxyphenyl)acrylate51 (global yield of acrylate/hydroxyester mixture)
BenzaldehydeEthyl dibromofluoroacetateZn, THFEthyl (Z)-3-phenyl-2-fluoroacrylate-
2-NaphthaldehydeEthyl dibromofluoroacetateZn, THFEthyl (Z)-2-fluoro-3-(naphthalen-2-yl)acrylate-

Data and principles derived from Beilstein Journal of Organic Chemistry. nih.gov Note: Yields can vary and often represent a mixture of products.

Polymerization Science and Engineering of Tert Butyl 2 Fluoroacrylate Systems

Fundamental Polymerization Mechanisms of Tert-Butyl 2-Fluoroacrylate

The polymerization of this compound (tBFA) is a topic of significant interest due to the unique properties imparted by the fluorine atom on the acrylate (B77674) backbone. This section delves into the fundamental mechanisms governing the polymerization of tBFA, with a focus on both conventional free-radical and controlled radical polymerization techniques.

Radical Polymerization

Conventional radical polymerization is a widely utilized method for synthesizing polymers from a variety of monomers. The process is typically characterized by three main stages: initiation, propagation, and termination.

Azobis(isobutyronitrile) (AIBN): AIBN is a prevalent initiator in radical polymerization. libretexts.org Upon heating, it decomposes to form two isobutyronitrile (B166230) radicals and a molecule of nitrogen gas. libretexts.org These carbon-centered radicals are effective at initiating the polymerization of vinyl monomers like acrylates. libretexts.org For instance, AIBN has been successfully used to initiate the radical copolymerization of 2,2,2-trifluoroethyl methacrylate (B99206) (MATRIF) with various cyano monomers. researchgate.net

Tert-Butyl Peroxypivalate (TBPPi): This organic peroxide is another effective initiator for radical polymerization, particularly for fluorinated monomers. nouryon.com TBPPi decomposes to form tert-butoxyl and pivaloyloxyl radicals, which then initiate polymerization. It has been employed in the radical polymerization of vinylidene fluoride (B91410) (VDF) and in the copolymerization of VDF with tert-butyl 2-trifluoromethacrylate (MAF-TBE). rsc.orgresearchgate.net The radical copolymerizations of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2-(trifluoromethyl)acrylic acid (MAF) have also been successfully initiated by TBPPi at 56 °C. dundee.ac.uk Similarly, TBPPi was used to initiate the copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate. researchgate.net

The selection between AIBN and TBPPi often depends on the desired reaction temperature, as they have different decomposition kinetics. The half-life of TBPPi, for example, is approximately 10 hours at 57°C. rsc.org

Kinetic studies of polymerization are essential for understanding the reaction mechanism and controlling the final polymer's molecular weight and structure. In the context of this compound and related fluorinated acrylates, kinetic investigations often involve monitoring monomer conversion over time.

For example, in the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), a semilogarithmic kinetic plot revealed a linear trend up to approximately 55% total conversion. dundee.ac.uk This indicates that the copolymerization followed first-order kinetics up to this point. dundee.ac.uk Deviation from linearity at higher conversions is often attributed to a significant increase in the viscosity of the reaction medium (the Trommsdorff-Norrish effect) and the depletion of the more reactive monomer. dundee.ac.uk

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same monomer versus the other comonomer. The Alfrey-Price Q-e scheme is a semi-empirical method used to predict these reactivity ratios based on the resonance stabilization (Q) and polarity (e) of the monomers.

The Q and e values for a monomer are related to the general reactivity and the electronic nature of the double bond, respectively. A higher Q value suggests greater resonance stabilization of the monomer and its corresponding radical. The e value reflects the electron-donating or electron-withdrawing nature of the substituents on the vinyl group.

For α-fluoroacrylates, the fluorine atom's high electronegativity is expected to result in a relatively high e value. For instance, methyl 2-fluoroacrylate has a Q value of 0.47 and an e value of 0.73. rsc.org In comparison, changing the α-substituent to a chlorine atom significantly increases both the Q and e values to 2.90 and 1.06, respectively. researchgate.net

Studies on the copolymerization of tert-butyl 2-trifluoromethacrylate (MAF-TBE) with vinylidene fluoride (VDF) determined the reactivity ratios to be rVDF = 0.0399 and rMAF-TBE = 0.0356 at 57 °C. rsc.org These low values indicate a strong tendency towards alternating copolymerization. rsc.org From these ratios, the Q and e values for MAF-TBE were calculated to be 1.312 and 3.0, respectively, highlighting its high reactivity and strong electron-accepting character. rsc.org

Table 1: Reactivity Ratios and Q-e Values for Selected Fluorinated Monomers

Monomer 1 (M1)Monomer 2 (M2)r1r2Q1e1Temperature (°C)
Vinylidene Fluoride (VDF)tert-Butyl 2-trifluoromethacrylate (MAF-TBE)0.03990.0356--57
tert-Butyl 2-trifluoromethacrylate (MAF-TBE)---1.3123.057
2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE)2-(Trifluoromethyl)acrylic acid (MAF)1.65 ± 0.070--56
Methyl 2-fluoroacrylateStyrene (B11656)0.150.620.470.73-
Methyl 2-fluoroacrylateMethyl Methacrylate0.361.17---

Controlled/Living Radical Polymerization (CLRP)

Controlled/living radical polymerization (CLRP) techniques offer significant advantages over conventional radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that can be applied to a wide range of monomers under various reaction conditions. The control in RAFT is achieved through the use of a chain transfer agent (CTA), which reversibly deactivates the propagating radical chains.

The RAFT polymerization of α-fluoroacrylates has been successfully demonstrated. For 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), studies have compared the effectiveness of different CTAs under thermal conditions. researchgate.netrsc.org One particularly effective CTA, 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid, provided good control over the polymerization, resulting in polymers with low dispersities (Đ < 1.10) and a linear evolution of molecular weight with monomer conversion. researchgate.netrsc.org

Furthermore, photo-initiated RAFT polymerization of FATRIFE has been explored, offering the advantage of conducting the polymerization at room temperature without the need for an external radical source. researchgate.netrsc.org This method also demonstrated excellent control, yielding polymers with molar masses up to 25.3 kg/mol and low dispersities. researchgate.netrsc.org The "living" nature of the polymerization was confirmed through chain extension experiments, where a poly(FATRIFE) macro-CTA was successfully used to polymerize other fluorinated acrylates, including a mixture of tert-butyl-2-trifluoromethacrylate and FATRIFE. researchgate.netrsc.org

Atom Transfer Radical Polymerization (ATRP)

Anionic Polymerization

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers, particularly for monomers with electron-withdrawing groups, such as acrylates. researchgate.net The presence of fluorine atoms in fluorinated acrylates significantly affects their anionic polymerization reactivity. rsc.org

The living anionic polymerization of acrylates can be challenging due to side reactions, such as the backbiting of propagating enolate anions. researchgate.net However, for fluorinated methacrylates, anionic polymerization has been successfully employed to synthesize block copolymers. core.ac.uk For instance, diblock copolymers of methyl methacrylate and various fluorinated methacrylates have been synthesized using tert-BuLi as an initiator in the presence of 2,6-di-tert-butyl-4-methylphenoxy diisopropylaluminum. core.ac.uk

For α-fluoroacrylates, it has been found that they can be polymerized by initiators with relatively low basicity, which are typically incapable of polymerizing their non-fluorinated counterparts. researchgate.net Initiators such as (C₂H₅)₂Al(NCCHCOOC₂H₅) and (C₂H₅)₂Al[CH(COOCH₃)₂] have shown high reactivity for the anionic polymerization of methyl 2-fluoroacrylate. rsc.org

The anionic polymerization of tert-butyl methacrylate (tBuMA), a structurally related monomer, has been shown to proceed in a living manner when initiated with sBuLi complexed with LiCl at low temperatures. uliege.be This controlled polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. uliege.be While the direct anionic polymerization of this compound is not extensively detailed in the provided context, the successful polymerization of similar fluorinated and non-fluorinated acrylates suggests its feasibility under carefully controlled conditions.

Homopolymerization Studies of this compound and Related Fluoroacrylates

Homopolymerization of fluoroacrylates yields materials with distinct properties stemming from the high fluorine content. osti.gov While specific homopolymerization data for this compound is limited in readily available literature, extensive studies on related monomers provide a strong basis for understanding its behavior.

For instance, the radical homopolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (PFATRIFE) yields polymers with a low refractive index (n = 1.385) and a high glass transition temperature (Tg = 117–123 °C). dundee.ac.uk The homopolymerization of other fluoroacrylates can be achieved through various methods, including free-radical polymerization in solution using initiators like tert-butyl peroxypivalate (TBPPi). dundee.ac.ukacs.org

The table below summarizes the homopolymerization results for related fluoroacrylate monomers, which can serve as a reference for the expected behavior of this compound.

MonomerInitiatorSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)Ref.
2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE)TBPPiAcetonitrile56--117-123 dundee.ac.uk
Methyl α-(trifluoromethyl)acrylateBenzoyl Peroxide-6011,000-- researchgate.net
tert-Butyl Methacrylate1,1-DiphenylhexyllithiumTHF-78 (195K)180,0001.07- kpi.ua

This table is interactive. You can sort and filter the data.

Given its structure, the homopolymer of this compound is expected to be an amorphous polymer with properties influenced by the bulky tert-butyl group and the polar C-F bond. osti.gov

Copolymerization and Terpolymerization Strategies

Copolymerization extends the range of properties achievable with fluoroacrylate monomers by combining them with other vinyl monomers. This allows for the fine-tuning of characteristics such as thermal stability, solubility, and surface properties.

Statistical copolymerization involves the random incorporation of two or more monomers into the polymer chain. The resulting copolymer composition and microstructure depend on the relative reactivities of the comonomers.

A relevant example is the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer. dundee.ac.uk By varying the initial feed ratio of the comonomers, a series of statistical poly(FATRIFE-co-MAF) copolymers with different compositions were synthesized. These copolymers exhibited tunable properties; for example, the glass transition temperature (Tg) increased with higher MAF content, while thermal stability increased with higher FATRIFE content. dundee.ac.uk This strategy demonstrates how statistical copolymerization can be used to create functional materials by balancing the properties of the constituent monomers.

Copolymer SystemMonomer 1 (M1)Monomer 2 (M2)Polymerization TypeKey FindingsRef.
P(FATRIFE-co-MAF)FATRIFEMAFRadicalTunable Tg and thermal stability; improved adhesion with MAF. dundee.ac.uk
P(DDIC-co-ALIC)n-Dodecyl isocyanateAllyl isocyanateCoordinationWell-defined copolymers with low dispersity. nih.gov

This table is interactive. You can sort and filter the data.

Alternating copolymerization is a specific type of copolymerization where the monomer units are incorporated into the chain in a regular, alternating sequence. This often occurs between monomers with strongly differing electronic properties (one electron-rich, one electron-poor).

The radical copolymerization of vinylidene fluoride (VDF), an electron-rich monomer, with tert-butyl 2-trifluoromethacrylate (MAF-TBE), a highly electron-poor monomer, demonstrates a strong tendency towards alternation. rsc.org The reactivity ratios were determined to be rVDF = 0.0399 and rMAF-TBE = 0.0356 at 57 °C, which are both very close to zero, indicating a high propensity for cross-propagation over homopropagation. rsc.org This system leads to the formation of poly(VDF-alt-MAF-TBE) copolymers. rsc.org

Organometallic-mediated radical copolymerization is another powerful technique to achieve alternation. For example, the alternating radical copolymerization of tert-butyl 2-trifluoromethylacrylate with vinyl acetate (B1210297) has been successfully mediated by a bis(formylphenolato)cobalt(II) complex. acs.org Such strategies provide precise control over the polymer microstructure, leading to materials with highly regular structures and predictable properties.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They can self-assemble into ordered nanostructures, making them valuable for a wide range of advanced applications. Several controlled polymerization techniques are employed to synthesize block copolymers containing fluoroacrylate segments.

Anionic Polymerization: Sequential anionic polymerization is a classic method for synthesizing well-defined block copolymers. For example, diblock copolymers of methyl methacrylate (MMA) and various fluorinated methacrylates have been synthesized using tert-BuLi as an initiator. core.ac.uk The synthesis of triblock copolymers of styrene, tert-butyl methacrylate, and other alkyl methacrylates has also been demonstrated using integrated flow microreactor systems, which allow for precise control over the polymerization of highly reactive anionic species. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization method. It has been used to synthesize block copolymers by first preparing a macroinitiator from a fluoromonomer and then using it to initiate the polymerization of a second, non-fluorinated monomer. For instance, copolymers of vinylidene difluoride (VDF) and hexafluoropropylene (HFP) were used as macroinitiators for the ATRP of styrene and methyl methacrylate, yielding P(VDF-co-HFP)-b-PS and P(VDF-co-HFP)-b-PMMA block copolymers. acs.org

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT polymerization is another powerful technique for creating complex polymer architectures. The RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) has been investigated to produce well-defined homopolymers that can serve as macro-chain transfer agents (macro-CTAs). rsc.org These poly(FATRIFE) macro-CTAs can then be chain-extended with other monomers, such as a mixture of tert-butyl-2-trifluoromethacrylate and FATRIFE, to form block copolymers with low dispersity. rsc.org

These advanced strategies enable the creation of sophisticated fluorinated polymer architectures, paving the way for new materials with tailored properties for high-performance applications.

Grafting and Crosslinking Approaches for Poly(fluoroacrylates)

The modification of poly(fluoroacrylates) through grafting and crosslinking represents a critical area of research aimed at enhancing their material properties and expanding their application scope. These techniques allow for the creation of novel polymer architectures with tailored characteristics, such as improved durability, controlled morphology, and enhanced compatibility with other materials. techniques-ingenieur.frweebly.com

Grafting involves the attachment of polymer chains (the graft) onto a main polymer backbone, resulting in graft copolymers with distinct properties derived from both components. techniques-ingenieur.fr For instance, the graft copolymerization of fluoroacrylate monomers onto natural rubber (NR) has been explored to improve the compatibility between the polar fluoroacrylate phase and the nonpolar rubber matrix. In one study, a poly(butyl acrylate-co-2,2,2-trifluoroethyl methacrylate) chain was grafted onto an NR backbone in a latex state. This approach yielded a core-shell morphology, with the NR acting as the core and the fluorinated copolymer as the shell, which served as an effective compatibilizer in NR/poly(fluoroacrylate) blends. bohrium.com

Another approach involves grafting fluoroacrylates onto natural polymers like starch. A two-step process has been demonstrated where vinyltrimethoxysilane (B1682223) (VTMS) is first grafted onto starch, followed by the emulsion polymerization of fluoroacrylate monomers (e.g., 2,2,2-trifluoroethyl methacrylate) with other acrylates onto the VTMS-starch intermediate. nih.govresearchgate.net This method produces latexes with uniform spherical nanoparticles that form films with significant hydrophobicity, low surface free energy, and improved thermal stability compared to native starch. nih.govresearchgate.net

Crosslinking, on the other hand, involves the formation of a three-dimensional network by creating covalent bonds between linear polymer chains. techniques-ingenieur.fr This process significantly improves the mechanical properties, solvent resistance, and thermal stability of the material. For poly(fluoroacrylates), several crosslinking strategies have been developed:

Thermally Induced Crosslinking: This can be achieved by incorporating comonomers with reactive functional groups, such as hydroxyl or epoxy groups, into the polymer chain. For example, copolymers of a fluoroacrylate with 2-hydroxyethyl methacrylate (HEMA) can be crosslinked by adding diisocyanates, which react with the hydroxyl groups to form urethane (B1682113) linkages. mdpi.com Similarly, incorporating glycidyl (B131873) methacrylate (GlyMA) allows for thermal crosslinking through the reaction of its epoxy groups. mdpi.comresearchgate.netresearchgate.net

UV-Induced Crosslinking: This method utilizes photo-initiators or monomers containing photosensitive groups. Copolymerizing a fluoroacrylate with a monomer like 3-hydroxybenzophenone (B44150) methacrylate (BPMA) introduces a benzophenone (B1666685) unit into the polymer. researchgate.netresearchgate.net Upon irradiation with UV light, the benzophenone group can abstract protons, leading to the formation of crosslinks. mdpi.com

Crosslinking via Divinyl Monomers: In the synthesis of crosslinked poly(this compound) beads, divinylbenzene (B73037) (DVB) and 1,7-octadiene (B165261) have been used as crosslinking agents in suspension polymerization. googleapis.com These agents, which contain two polymerizable double bonds, are incorporated into the growing polymer chains, creating effective network junctions.

The selection of a specific grafting or crosslinking approach depends on the desired final properties of the poly(fluoroacrylate) material. These methods provide a versatile toolbox for creating advanced functional materials for applications ranging from specialty coatings and adhesives to compatibilizers for polymer blends. researchgate.netdntb.gov.ua

Post-Polymerization Modification and Deprotection of Poly(this compound)

Post-polymerization modification is a powerful technique for synthesizing functional polymers that are otherwise difficult to obtain by direct polymerization of the corresponding functional monomers. rsc.org For poly(this compound) (PtBFA), the most significant post-polymerization modification is the deprotection (or hydrolysis) of the tert-butyl ester group to yield poly(2-fluoroacrylic acid) (PFAA). This transformation converts the hydrophobic, organic-soluble PtBFA into a hydrophilic, water-soluble polyelectrolyte, PFAA, which is a key component in various applications, including ion-exchange resins. googleapis.comnih.gov

The cleavage of the tert-butyl group is typically achieved under acidic conditions. The tert-butyl carbocation formed during the reaction is highly stable, facilitating the hydrolysis process. However, the efficiency and completeness of this deprotection reaction are crucial, as residual tert-butyl groups can significantly impact the final properties of the polymer, such as its hydrophilicity and ion-exchange capacity. nih.gov

Several methods have been reported for the deprotection of tert-butyl ester-containing polymers. A common method involves the use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov While widely used, studies on the analogous poly(tert-butyl acrylate) have shown that this method can be incomplete, often leaving behind 1-5% of the ester groups, which can negatively affect the polymer's performance in aqueous systems. nih.gov

A more efficient and quantitative method for de-tert-butylation involves the use of hydrochloric acid (HCl) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov Research comparing these two methods for poly(tert-butyl acrylate) demonstrated that the HCl/HFIP system achieves complete removal of the tert-butyl groups ( >99.9% efficiency) within a few hours at room temperature, whereas the TFA/DCM method resulted in incomplete deprotection (90-98% efficiency). nih.gov

In the context of crosslinked poly(this compound) beads, a practical deprotection procedure involves treating the polymer with concentrated hydrochloric acid. googleapis.com In a specific example, crosslinked poly(α-fluoroacrylate, t-butyl ester) beads were hydrolyzed by heating them in a mixture of concentrated HCl and water at 75°C for 12 hours. googleapis.com This process effectively converts the crosslinked ester polymer into the corresponding crosslinked poly(2-fluoroacrylic acid). googleapis.com

Alternatively, hydrolysis can be carried out using a strong base, such as sodium hydroxide (B78521). google.com This process yields the sodium salt of the poly(2-fluoroacrylic acid), which can then be converted to the acidic form by treatment with a strong acid. google.com

The choice of deprotection method depends on factors such as the polymer's architecture (linear vs. crosslinked), the desired purity of the final PFAA, and the scale of the reaction. For applications requiring high purity and complete conversion, the HCl/HFIP method appears superior for linear systems, while direct hydrolysis with concentrated HCl is effective for crosslinked beads. googleapis.comnih.gov

Table 1: Comparison of Deprotection Methods for Poly(tert-butyl acrylate) applicable to Poly(this compound) systems.

Method Reagents Conditions Deprotection Efficiency (%) Reference
Standard Method Trifluoroacetic acid (TFA) / Dichloromethane (DCM) Room Temperature 90 - 98 nih.gov
Alternative Method Hydrochloric acid (HCl) / 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Room Temperature, 4 hours > 99.9 nih.gov
Crosslinked Bead Method Concentrated Hydrochloric Acid / Water 75°C, 12 hours Not specified, but effective for conversion googleapis.com

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds. For fluoroacrylates, these reactions provide a pathway to selectively fluorinated cyclic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org The behavior of α-fluoroacrylates as dienophiles in these reactions has been a subject of detailed study. Research comparing α-fluoro-α,β-unsaturated carbonyl compounds, such as benzyl (B1604629) 2-fluoroacrylate, with their non-fluorinated counterparts in reactions with cyclopentadiene (B3395910) has shown that the fluorinated dienophiles exhibit lower reactivity. acs.orgnih.govresearchgate.net This reduced reactivity is a notable consequence of the fluorine substitution. acs.orgnih.gov

Intramolecular Diels-Alder (IMDA) reactions of α-fluoroacrylate derivatives have also been explored. For instance, derivatives with a 1,7,9-decatrienoate system can be efficiently promoted by bidentate Lewis acids. researchgate.net

The 1,3-dipolar cycloaddition is a key method for constructing five-membered heterocyclic rings. The reaction between azomethine ylides and electron-deficient alkenes is a well-established route to substituted pyrrolidines. nih.gov Fluoroalkenes, including α-fluoroacrylates, are suitable substrates for these cycloadditions due to the electron-withdrawing nature of their substituents which accelerates the reaction. nih.gov

The reaction of azomethine ylides, often generated in situ, with fluoroacrylates leads to the formation of fluorinated pyrrolidines. nih.govresearchgate.net For example, the cycloaddition of an azomethine ylide with Z-ethyl 3-acetoxy-2-fluoroacrylate has been used as a key step in the synthesis of fluorinated dihydroxypyrrolidine derivatives. nih.gov These reactions are often highly regio- and stereoselective. researchgate.net Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes have also been developed, yielding enantioenriched fluorinated pyrrolidines with high stereoselectivities. nih.gov

A significant aspect of the Diels-Alder reactions involving α-fluoroacrylates is the stereochemical outcome. While the cycloadditions of non-fluorinated acrylates like benzyl acrylate with cyclopentadiene are typically endo-selective, the corresponding reactions with α-fluoroacrylates, such as benzyl 2-fluoroacrylate, are remarkably exo-selective. acs.orgnih.govresearchgate.netacs.org This reversal of stereoselectivity is a direct consequence of the α-fluorine substituent. acs.orgnih.gov The use of Lewis acids as catalysts can further enhance this selectivity, making the reactions with non-fluorinated dienophiles more endo-selective and those with their fluorinated analogs even more exo-selective. researchgate.net

In intramolecular Diels-Alder reactions of α-fluoroacrylate derivatives, complete cis-selectivity is often observed, which has been rationalized by an endo-boat transition state. researchgate.net

Table 1: Endo/Exo Selectivity in Diels-Alder Reactions with Cyclopentadiene

DienophileReaction ConditionsPredominant IsomerReference
Benzyl acrylateThermal / Lewis AcidEndo acs.orgresearchgate.net
Benzyl 2-fluoroacrylateThermal / Lewis AcidExo acs.orgnih.govresearchgate.net
2-Fluorooct-1-en-3-oneThermal / Lewis AcidExo acs.orgnih.govresearchgate.net
Oct-1-en-3-oneThermal / Lewis AcidEndo researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have provided crucial insights into the mechanisms and stereoselectivity of cycloaddition reactions involving fluoroacrylates. DFT calculations suggest that the observed exo selectivity in the Diels-Alder reactions of α-fluoroacrylates is a result of kinetic control rather than the thermodynamic stability of the final products. acs.orgnih.govacs.org

Molecular Electron Density Theory (MEDT) has also been employed to study these reactions. An MEDT study of the TiCl₄-catalyzed Diels-Alder reaction between cyclopenta-1,3-diene and benzyl 2-fluoroacrylate confirmed that the addition of the catalyst enhances the stereoselectivity, which aligns with experimental findings. researchgate.net This theoretical framework has proven useful in understanding the reactivity and selectivity in polar organic reactions. mdpi.com The analysis of frontier molecular orbitals indicates that in many cases, the exo-adducts are more stable due to a larger HOMO-LUMO energy gap. koyauniversity.org

Michael Additions and Annelation Reactions

The Michael addition, or conjugate addition, is the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com α-Fluoroacrylates are effective Michael acceptors. The reaction has been applied in the preparation of thermosets through the catalyst-free bis-Michael addition of methylene (B1212753) C-nucleophiles to tert-butyl 2-(trifluoromethyl)acrylate in the presence of a tertiary amine. researchgate.net While this example involves a trifluoromethyl group, the principle applies to α-fluoroacrylates. The use of α-fluoroacrylates in Michael additions and subsequent annelation reactions provides a route to more complex fluorinated molecules. researchgate.net

Table 2: Examples of Michael Addition Reactions

Michael AcceptorNucleophileProduct TypeReference
tert-Butyl 2-(trifluoromethyl)acrylateMethylene C-nucleophilesPolyester Networks researchgate.net
α-FluoroacrylatesVarious NucleophilesFluorinated Adducts researchgate.net

Nucleophilic Addition Reactions of Fluoroacrylates

The electron-withdrawing fluorine atom in this compound activates the double bond towards nucleophilic attack. Consequently, these compounds readily participate in nucleophilic addition reactions. researchgate.netguidechem.com A variety of nucleophiles can add across the double bond of fluorinated Michael acceptors. researchgate.net For example, the synthesis of certain α-fluoroacrylates involves the nucleophilic addition of perfluoroalkyl(trimethyl)silanes to hexafluoroacetone (B58046) in the presence of potassium fluoride. fluorine1.ru The reactivity in these additions is influenced by the steric hindrance at the β-position of the acrylate. researchgate.net

Regioselectivity and Stereospecificity in Fluorinated Acrylate Systems

The presence of a fluorine atom at the α-position of an acrylate system, such as in this compound, profoundly influences the molecule's electronic properties and steric profile, thereby governing the regioselectivity and stereospecificity of its chemical transformations. The high electronegativity of fluorine results in a more electron-deficient double bond compared to non-fluorinated acrylates. This electronic modification, combined with the steric hindrance imparted by the bulky tert-butyl ester group, dictates the outcome of various organic reactions.

Research into fluorinated acrylate systems has revealed distinct patterns of reactivity and stereochemical control in several key organic transformations, including cycloadditions, conjugate additions, and transition metal-catalyzed reactions.

Cycloaddition Reactions:

In cycloaddition reactions, such as the Diels-Alder reaction, fluorinated dienophiles like benzyl 2-fluoroacrylate have been shown to exhibit different reactivity and selectivity compared to their non-fluorinated counterparts. For instance, the reaction of benzyl 2-fluoroacrylate with cyclopentadiene has been observed to have lower reactivity and favor exo diastereoselectivity. acs.org This is in contrast to the corresponding non-fluorinated acrylates, which typically react with high endo selectivity. acs.org Density Functional Theory (DFT) calculations suggest that these outcomes are governed by kinetic effects. acs.org While specific studies on this compound in Diels-Alder reactions are less common, the general principles observed with other α-fluoroacrylates are expected to apply, with the bulky tert-butyl group likely enhancing the observed selectivity.

Another significant cycloaddition is the enantioselective cyclopropanation of α-fluoroacrylates. The use of chiral rhodium catalysts has enabled the synthesis of highly functionalized fluorocyclopropanes with excellent diastereoselectivity (dr) and enantioselectivity (ee). researchgate.netmdpi.com For example, the reaction between α-fluoroacrylates and diazo compounds in the presence of chiral dirhodium catalysts like Rh₂(S)-TCPTTL)₄ can yield the corresponding cyclopropyl (B3062369) products with high efficiency and stereocontrol. researchgate.net

Michael Addition Reactions:

The electron-deficient nature of the double bond in α-fluoroacrylates makes them excellent Michael acceptors. The stereochemical outcome of conjugate additions to these substrates can be controlled with a high degree of precision. Asymmetric Michael additions of chiral nucleophiles, such as 2-fluoroenaminoesters derived from (S)-1-phenylethylamine, to α-substituted methyl acrylates have been used to generate γ-substituted γ-fluoroglutamate precursors. acs.orgresearchgate.net These reactions can produce a tertiary center with a high level of stereocontrol. acs.orgresearchgate.net The diastereoselectivity of such Michael additions has been studied in detail using NMR experiments and ab initio computations, revealing a complex interplay between the steric hindrance of the electrophile and the electronic effects of the fluorine atom on the nucleophile. acs.org

Transition-Metal Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, have been effectively applied to fluorinated acrylate systems. A ligand-free, palladium-catalyzed Mizoroki-Heck reaction between methyl α-fluoroacrylate and various aryl or heteroaryl iodides provides a stereospecific route to (Z)-β-aryl-α-fluoroacrylates in good to quantitative yields. researchgate.net This reaction is notable for its stereospecificity, providing exclusively the (Z)-isomer. researchgate.net The methodology has been extended to the synthesis of tetrasubstituted fluoroalkenes, which are typically challenging substrates for Mizoroki-Heck reactions. researchgate.net The bulky tert-butyl group in this compound would be expected to influence the reaction rates and potentially enhance selectivity in similar transformations.

The following table summarizes key research findings on the regioselectivity and stereospecificity in reactions involving α-fluoroacrylate systems.

Reaction TypeFluorinated Acrylate SubstrateReagent / CatalystKey FindingsReference(s)
Cyclopropanation Generic α-fluoroacrylatesDiazo compounds / Chiral Rhodium Catalysts (e.g., Rh₂(S)-TCPTTL)₄)High yields, excellent diastereoselectivity, and enantioselectivity for fluorocyclopropanes. researchgate.net, mdpi.com
Mizoroki-Heck Methyl α-fluoroacrylateAryl/Heteroaryl Iodides / Pd(OAc)₂Stereospecific formation of (Z)-trisubstituted fluoroacrylates in good to quantitative yields. researchgate.net
Michael Addition Methyl α-acetamidoacrylateChiral 2-fluoroenaminoestersHigh stereocontrol in generating γ-substituted γ-fluoroglutamates; diastereoselectivity influenced by steric and electronic effects. acs.org, researchgate.net
Diels-Alder Benzyl 2-fluoroacrylateCyclopentadieneLower reactivity and exo diastereoselectivity compared to non-fluorinated analogs. acs.org

Properties and Characterization of Poly Tert Butyl 2 Fluoroacrylate

Poly(tert-butyl 2-fluoroacrylate) is a fluoropolymer with properties influenced by both the fluorine atom on the backbone and the bulky tert-butyl ester group. The polymer is expected to be amorphous and soluble in certain organic solvents. osti.gov Characterization of the polymer is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the molecular weight and dispersity. The thermal properties, such as the glass transition temperature (Tg), can be measured by Differential Scanning Calorimetry (DSC) or Thermomechanical Analysis (TMA). researchgate.net For instance, the related poly(methyl α-fluoroacrylate) exhibits a Tg of 128°C. researchgate.net

Advanced Materials Science Applications Derived from Tert Butyl 2 Fluoroacrylate Polymers

Functional Polymeric Coatings

The unique properties of fluoropolymers make them ideal for creating advanced functional coatings. By carefully designing the polymer architecture, it is possible to control surface properties such as wettability and adhesion, leading to materials with tailored performance for specific environments.

Polymers based on fluoroacrylates are known for their low surface energy, which translates to hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. google.com The properties of poly(tert-butyl 2-fluoroacrylate) and its copolymers can be precisely tuned to control wettability. For instance, the copolymerization of a fluoroacrylate with a monomer containing an adhesion-promoting group, such as 2-(trifluoromethyl)acrylic acid (MAF), allows for the systematic adjustment of surface properties. dundee.ac.ukrsc.org

Research on copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), a structurally similar monomer, demonstrates this principle effectively. As the content of the adhesion-promoting MAF monomer increases in the copolymer, the material's adhesion to substrates like metal improves significantly. rsc.org Concurrently, the surface becomes more hydrophilic, as evidenced by a decrease in the water contact angle. dundee.ac.ukrsc.org This tunability is crucial for applications where both good adhesion and specific wetting characteristics are required. While pure fluoropolymers often suffer from poor adhesion, this copolymerization strategy provides a robust solution. dundee.ac.uk The effect of molecular motion and the chemical structure of the α-substituent in poly(fluoroalkyl acrylate) films also play a critical role in their wetting behaviors. researchgate.net

Table 1: Effect of Copolymer Composition on Wettability and Adhesion Data based on a representative poly(FATRIFE-co-MAF) system.

Mole % of MAF in CopolymerWater Contact Angle (°)Adhesion to Steel Substrate
0 (Homopolymer Reference)107° rsc.orgPoor dundee.ac.uk
1793°Good
4281° rsc.orgGood rsc.org

Optoelectronic Materials and Integrated Optics

The demand for high-performance materials in data transmission and optical computing has driven research into polymers with exceptional optical properties. Fluorinated polymers, including those made from this compound, are leading candidates for these applications due to their inherent high transparency and low refractive indices. researchgate.net

Polymers based on fluorinated acrylates are prime materials for creating optical fibers and waveguides used in telecommunications. fluorine1.rugoogleapis.comgoogleapis.com Their primary advantage is high transparency in the near-infrared spectrum, which includes the key telecommunication wavelengths. fluorine1.ru This high transparency stems from the low content of C-H bonds, which are responsible for absorption losses in this spectral region. fluorine1.ru

The refractive index of these polymers is another critical property. Fluorination reduces electric polarizability, which results in materials with exceptionally low refractive indices. researchgate.net Furthermore, the refractive index can be precisely controlled by copolymerizing two or more different fluoroacrylate monomers. researchgate.net For example, studies on copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE) show that the refractive index increases linearly with the content of the chlorine-containing monomer. researchgate.netscispace.com This allows for the exact fabrication of core and cladding materials for optical fibers and planar waveguides with a specific numerical aperture. researchgate.netresearchgate.net These materials are suitable for producing optical waveguides using techniques like direct laser writing or UV photolithography. fluorine1.ru

Table 2: Refractive Index Tuning via Copolymerization Data based on a representative poly(FATRIFE-co-FATRICE) system.

Mole % of FATRICE in CopolymerRefractive Index at 1550 nm
01.3750 scispace.com
271.4079
481.4321
671.4548
1001.4812 researchgate.netscispace.com

Biomedical and Energy Applications

Beyond coatings and optics, the unique chemical functionalities of fluoroacrylates enable their use in specialized fields like biomedical diagnostics and semiconductor manufacturing.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have tailor-made binding sites for a specific target molecule. nih.gov The process involves polymerizing functional monomers around a template molecule. After polymerization, the template is removed, leaving behind a cavity that is complementary in shape, size, and chemical functionality.

Fluoroacrylate monomers, such as this compound, are valuable candidates for use as functional monomers in MIP synthesis. The selection of a functional monomer that can form strong, specific interactions with the template is critical for creating effective binding sites. researchgate.net Fluorinated monomers like trifluoromethyl acrylic acid (TFMAA) are known to be used in non-covalent imprinting procedures. researchgate.net The fluorine atoms in fluoroacrylates can participate in unique non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance the selectivity and binding affinity of the imprinted sites for the target molecule. google.comrsc.org This makes polymers derived from this compound promising for the development of highly selective sensors, separation media, and drug delivery systems. nih.gov

In the semiconductor industry, photolithography is used to pattern integrated circuits. Photoresists are light-sensitive materials that form the pattern on the silicon wafer. As the features on computer chips have become smaller, the wavelength of light used for lithography has decreased into the deep ultraviolet (DUV) and vacuum ultraviolet (VUV) regions (e.g., 193 nm and 157 nm). spiedigitallibrary.orgresearchgate.net

Polymers containing this compound (TBFA) have been specifically investigated as materials for 157-nm photoresists. spiedigitallibrary.orgresearchgate.net A major challenge at this wavelength is the high absorbance of conventional polymer materials. Fluorinated polymers are significantly more transparent at 157 nm. researchgate.net Research on copolymers of styrene (B11656) hexafluoroisopropanol (STYHFIP) with various acrylate (B77674) monomers showed that incorporating fluorine at the α-position of the acrylate enhances transparency. spiedigitallibrary.org Copolymers with TBFA are more transparent than those with standard tert-butyl acrylate. spiedigitallibrary.org This increased transparency is critical for achieving high-resolution patterns. While the introduction of fluorine can sometimes negatively impact properties like dry etch resistance, these copolymer systems offer a balanced performance profile suitable for advanced microlithography. spiedigitallibrary.org

Table 3: Property Trends in Copolymers for 157-nm Lithography Based on copolymers of Styrene Hexafluoroisopropanol (STYHFIP) with different tert-butyl acrylate monomers.

Monomerα-SubstituentRelative TransparencyRelative Dry Etch Stability
tert-Butyl Acrylate (TBA)HLowHigh
This compound (TBFA) F Medium Medium
tert-Butyl 2-trifluoromethylacrylate (TBTFMA)CF₃HighLow
Source: spiedigitallibrary.org

Polymer Electrolytes for Battery Technologies (e.g., Lithium-ion Batteries)

The development of safer and more efficient energy storage systems is a critical area of research, with polymer electrolytes being a key component in next-generation lithium-ion batteries (LIBs). mdpi.comthermofisher.com These electrolytes, particularly solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs), offer the potential for enhanced safety, suppression of lithium dendrite formation, and design flexibility compared to traditional liquid electrolytes. mdpi.commdpi.comufinebattery.com

Fluoropolymers, such as poly(vinylidene fluoride) (PVDF), and polyacrylates are extensively studied for these applications due to their electrochemical stability and ability to host lithium salts. mdpi.comacs.org While direct studies focusing exclusively on the homopolymer of this compound are not prominent, research into copolymers of the closely related monomer, tert-butyl 2-trifluoromethacrylate (MAF-TBE), provides significant insights.

Researchers have synthesized copolymers of vinylidene fluoride (B91410) (VDF) and MAF-TBE for use as GPEs in LIBs. researchgate.net These novel copolymers are of potential interest for 4V class lithium-ion batteries, demonstrating competitive ambient conductivities and good electrochemical stability. researchgate.net However, a notable characteristic of polymers containing the tert-butyl ester group is their thermal degradation behavior. Studies show that the degradation of poly(VDF-co-MAF-TBE) begins at approximately 170 °C, which is attributed to the release of isobutene from the tert-butyl side groups. researchgate.net This property is a critical consideration for battery applications where thermal stability is paramount.

The general properties of related copolymers investigated for battery applications are summarized below.

Table 1: Properties of a Related VDF-Copolymer for Gel Polymer Electrolytes

Property Value / Observation Source
Application Gel Polymer Electrolyte for Li-ion Batteries researchgate.net
Monomers Vinylidene Fluoride (VDF), tert-butyl 2-trifluoromethacrylate (MAF-TBE) researchgate.net
Ambient Conductivity 0.2 mS/cm researchgate.net
Electrochemical Stability Stable from 1.5 V to 4 V vs. Li+/Li researchgate.net

Polymer Gel Electrolyte Membranes for Fuel Cells

Polymer electrolyte membrane fuel cells (PEMFCs) represent a clean and efficient energy conversion technology. mdpi.com The membrane is a central component, acting as both a separator for fuel and oxidant and a conductor for ions between the anode and cathode. mdpi.com In alkaline anion exchange membrane fuel cells (AEMFCs), the membrane must facilitate the transport of hydroxide (B78521) ions (OH⁻). xmu.edu.cnresearchgate.net

The development of high-performance AEMs focuses on achieving high ionic conductivity, excellent chemical stability in harsh alkaline conditions, and good thermal stability. xmu.edu.cnnih.gov Fluorinated polymers are often explored for these membranes due to the high energy of the carbon-fluorine bond, which imparts chemical stability. xmu.edu.cn For instance, novel anion exchange membranes based on copolymers including hexafluorobutyl methacrylate (B99206) , another fluoroacrylate, have been synthesized and shown to possess good thermal stability and ionic conductivities as high as 2.7 x 10⁻² S cm⁻¹ at 30 °C. xmu.edu.cn These membranes demonstrated a maximum power density of 124.8 mW cm⁻² in an H₂/O₂ fuel cell at 60 °C, showing their potential for AEMFCs. xmu.edu.cn

While fluoroacrylates are a class of materials being investigated for fuel cell membranes, specific research detailing the synthesis and performance of poly(this compound) in this application is not widely available in the current literature. The development of AEMs often involves incorporating specific functional groups, such as quaternary ammonium, to facilitate ion transport, a feature not inherent to the this compound monomer. xmu.edu.cnnih.govmdpi.com

Smart Materials and Sensor Development

Smart materials, which can respond to external stimuli, are foundational to the development of advanced sensors and actuators. google.com Fluoropolymers are particularly valuable in this domain due to their chemical inertness, thermal resistance, and unique optical properties like high transparency and low refractive index.

Fabrication of Artificial Soil Particles as Sensors

A novel application of fluoropolymers is in the creation of "smart soils," an artificial substrate that allows for the real-time, 3D observation of chemical processes in the root-soil environment (rhizosphere). acs.orgbldpharm.com (Results from first search) These artificial soil particles are designed to be transparent by matching their refractive index to that of water, enabling advanced microscopic imaging of root systems and associated chemical changes. bldpharm.com (Result from first search)

The fabrication process involves using a core material, such as waste Fluorinated Ethylene Propylene (FEP), which is then coated with a functional polymer shell. bldpharm.com (Result from first search) This shell is engineered to retain water and nutrients and can incorporate sensor molecules to report on environmental parameters like pH. acs.orgbldpharm.com (Results from first search)

Research in this area has utilized copolymers based on fluoroacrylates like 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE). acs.orgresearchgate.net (Results from first search) In one study, a polymer made from FATRIFE was further chain-extended with a combination of monomers that included tert-butyl-2-trifluoromethacrylate , demonstrating the relevance of the tert-butyl acrylate structure in this field. mdpi.com (Result from first search) The fluoropolymer's properties are critical for this application, providing a stable and transparent matrix for the sensing components. acs.org (Result from first search)

Carbon Capture and Separation Technologies

The development of materials for carbon capture is essential for mitigating greenhouse gas emissions. One approach involves using polymers that can selectively dissolve in or thicken supercritical CO₂, which is used as a solvent in various industrial processes, including enhanced oil recovery.

Design of CO₂-Soluble Polymers and Thickeners

Poly(fluoroacrylate)s (PFAs) are recognized as being among the most CO₂-soluble high molecular weight polymers identified. xmu.edu.cnCurrent time information in Bangalore, IN. (Results from first search) Their high solubility makes them candidates for use as direct thickeners to increase the viscosity of CO₂, improving the efficiency of processes like CO₂ flooding for oil recovery. thermofisher.comCurrent time information in Bangalore, IN. (Results from first search) Research has explored various fluoroacrylate-based copolymers to optimize both CO₂ solubility and thickening efficiency. thermofisher.com

However, the specific structural components of the polymer play a crucial role. While fluoroacrylate backbones are CO₂-philic (having an affinity for CO₂), other functional groups can either enhance or detract from this property. Research conducted for the U.S. Department of Energy investigated the effect of incorporating tert-butyl groups into polymer structures to enhance CO₂ solubility. The study concluded that while this approach was successful for small molecules, it was an ineffective strategy for increasing the CO₂-solubility of polymers. unifr.ch (Result from first search) Further principles of polymer design for CO₂ solubility note that highly branched moieties, such as tert-butyl groups, can decrease the polymer's free volume, which has a negative impact on its solubility in CO₂. (Result from first search)

Based on these findings, polymers based on this compound would not be considered promising candidates for applications requiring high solubility in carbon dioxide.

Computational and Theoretical Studies in Tert Butyl 2 Fluoroacrylate Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in probing the electronic structure and reactivity of fluoroacrylates. researchgate.netacs.orgugent.beacs.org While direct computational studies on tert-butyl 2-fluoroacrylate are not extensively documented, research on analogous molecules like ethyl α-fluoroacrylate and other substituted acrylates provides a clear framework for the methodologies that are applied. acs.orgugent.beacs.org

These studies typically employ various DFT functionals to model the kinetics of polymerization. researchgate.netacs.orgugent.beacs.org The choice of functional is critical for achieving results that align well with experimental data. For instance, studies on the free-radical propagation of α-substituted acrylates have found that functionals like MPWB1K, combined with a robust basis set such as 6-311+G(3df,2p), provide excellent qualitative agreement with experimental kinetic data. researchgate.netacs.orgugent.beacs.org Other functionals are also frequently used to investigate the properties of fluorinated acrylates. researchgate.netdergipark.org.tr

Quantum calculations allow for the determination of key molecular properties that govern reactivity. This includes the calculation of HOMO-LUMO gaps to predict compatibility in reactions like Diels-Alder cycloadditions and the use of Fukui indices to predict the most likely sites for nucleophilic attack, such as the β-carbon in Michael additions. Furthermore, these methods can be used to derive descriptors that help classify molecules and predict their properties.

Molecular Modeling and Simulation Techniques

Beyond the electronic structure of a single monomer, molecular modeling and simulation techniques are employed to predict the behavior of ensembles of molecules, including the polymers formed from this compound. These methods allow for the study of systems at larger length and time scales than are feasible with quantum mechanics.

Molecular Dynamics (MD) is a prominent simulation technique used to predict the time evolution of a system of interacting particles. acs.orgsioc-journal.cn In the context of poly(this compound), MD simulations can be used to study the conformation of polymer chains, their interactions with solvents, and their adsorption onto surfaces. nih.govmdpi.com These simulations rely on force fields—sets of parameters that define the potential energy of the system—to calculate the forces between atoms and predict their motion over time. sioc-journal.cn

Monte Carlo (MC) simulations offer another approach to sample the possible configurations of a molecular system. This stochastic method uses random numbers to generate different states, providing insights into the thermodynamic properties and equilibrium behavior of polymers.

The choice of simulation technique depends on the specific properties being investigated. For instance, MD is well-suited for studying dynamic processes like polymer chain folding or diffusion, while MC can be highly efficient for sampling conformational space to determine equilibrium properties. Researchers have also noted that the tert-butyl group can enhance the solubility of compounds in specific solvents like CO2, a property that can be explored through molecular modeling. doe.gov

Elucidation of Reaction Mechanisms and Transition States

A primary application of computational chemistry in the study of this compound is the elucidation of polymerization reaction mechanisms. The presence of the electron-withdrawing fluorine atom significantly impacts the reactivity of the vinyl group, making it susceptible to various polymerization pathways, including anionic and radical polymerization. rsc.org

Computational methods, especially DFT, are used to map the potential energy surface of a reaction. researchgate.net This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state—the activation energy or energy barrier—is a key determinant of the reaction rate.

Key Mechanistic Insights from Computational Studies of Related Acrylates:

Propagation Kinetics: Theoretical calculations are used to determine the rate constants (k_p) for the propagation step in free-radical polymerization. These studies can model the addition of monomeric, dimeric, and larger radical chains to a monomer. researchgate.netacs.orgdergipark.org.tr

Stereochemistry (Tacticity): The stereochemical outcome of polymerization, which dictates whether the resulting polymer is isotactic, syndiotactic, or atactic, can be predicted. By modeling the different ways a radical can attack the monomer in 3D space and calculating the corresponding transition state energies, researchers can determine the preferred stereoisomer. For example, studies on methyl methacrylate (B99206) (MMA) have successfully confirmed its experimental preference for syndiotactic polymerization. acs.org

Transition State Geometry: The precise geometry of the transition state provides fundamental insight into the reaction pathway. For instance, calculations can reveal the torsional angles of the forming bonds and the degree of bond formation in the transition state. acs.org

Copolymerization Reactivity Ratios: In copolymerization, computational studies can determine the reactivity ratios of the different monomers. This is achieved by calculating the activation energies for the four possible propagation reactions (two self-propagations and two cross-propagations), which reveals the tendency of the monomers to form random, alternating, or block copolymers. dergipark.org.tr

These theoretical investigations provide a detailed, atomistic picture of the reaction, explaining the macroscopic outcomes observed in experiments and guiding the rational design of polymerization processes. researchgate.net

Mentioned Compounds

Analytical and Spectroscopic Characterization in Research of Tert Butyl 2 Fluoroacrylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of polymers. iupac.org Both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly vital for characterizing tert-butyl 2-fluoroacrylate derivatives, offering complementary information about the hydrocarbon and fluorinated portions of the molecules. iupac.orgkglmeridian.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the chemical structure of monomers and determining the composition of copolymers. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to the distinct proton environments within the molecule.

The most prominent signal in the spectrum is a sharp singlet typically found around 1.5 ppm, which is attributed to the nine equivalent protons of the tert-butyl (-C(CH₃)₃) group. nih.govchemicalbook.com This signal's high intensity and singlet nature make it an excellent reference point for structural confirmation. The vinyl protons on the acrylate (B77674) backbone (CH₂=CF–) present more complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. These signals are typically observed further downfield. For the non-fluorinated analog, tert-butyl acrylate, the vinyl protons appear between 5.7 and 6.3 ppm. chemicalbook.com For this compound, these shifts would be modified by the presence of the fluorine atom.

In polymerization studies, ¹H NMR is used to monitor the conversion of the monomer to the polymer by observing the disappearance of the vinyl proton signals. For the resulting poly(this compound), the sharp signal from the tert-butyl group remains a dominant feature, while the vinyl signals are replaced by broad resonances corresponding to the protons in the polymer backbone. The integration of these signals allows for the quantitative analysis of copolymer compositions.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Notes
tert-Butyl (–C(CH₃)₃)~1.5SingletHighly characteristic and intense signal. nih.govchemicalbook.com
Vinylic Protons (CH₂=)5.5 - 6.5MultipletsComplex splitting due to geminal and H-F coupling.
Polymer Backbone (–CH₂–CF–)1.8 - 2.8Broad MultipletsBroadened signals characteristic of a polymer chain.

Table 1: Expected ¹H NMR Chemical Shifts for this compound and its Polymer.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an exceptionally powerful and sensitive technique for analyzing fluorinated compounds. nih.govazom.comrsc.org It benefits from the 100% natural abundance of the ¹⁹F nucleus, a high gyromagnetic ratio, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. nih.govazom.comsemanticscholar.org This makes it ideal for probing the fluorine environments in this compound derivatives. nih.gov

In the ¹⁹F NMR spectrum of poly(this compound), a complex multiplet is typically observed, assigned to the α-fluorine atom in the polymer backbone (–CF–). researchgate.net The chemical shift and complexity of this signal provide a wealth of information. The broadness of the signal is often indicative of the various chemical environments experienced by the fluorine atoms along the polymer chain, which arises from different stereochemical arrangements (tacticity) and monomer sequences in copolymers. researchgate.net For instance, the ¹⁹F NMR spectrum of poly(2,2,2-trifluoroethyl α-fluoroacrylate) shows a complex multiplet for the α-fluorine ranging from -163 to -177 ppm. researchgate.net

The significant chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of signals from different fluorine-containing groups, which is particularly useful in copolymer analysis. azom.comresearchgate.net By analyzing the fine structure and integration of these signals, researchers can gain detailed insights into the polymer's microstructure, including dyad and triad sequences, which are crucial for understanding polymerization mechanisms and resulting material properties. researchgate.net

Fluorine Environment Expected Chemical Shift Range (δ, ppm) Notes
Monomer α-Fluorine (=CF–)VariesSharp multiplet.
Polymer α-Fluorine (–CF–)-160 to -180Broad, complex signal reflecting polymer microstructure and tacticity. researchgate.net

Table 2: Representative ¹⁹F NMR Chemical Shifts for Fluoroacrylate Systems.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. shimadzu.comnsf.gov This technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones. shimadzu.com

For polymers derived from this compound, GPC is essential for characterizing key parameters that govern their physical and mechanical properties. The analysis provides several critical values:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

In controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of fluoroacrylates, GPC is used to demonstrate the "living" nature of the reaction. This is confirmed by observing a linear increase in molecular weight with monomer conversion and the maintenance of a low polydispersity index (typically below 1.2). rsc.org Characterizing highly fluorinated polymers can be challenging due to their limited solubility in common GPC solvents; however, solvents like α,α,α-trifluorotoluene have been successfully used as a mobile phase for the GPC analysis of various fluoroalkyl acrylic polymers. researchgate.net

Parameter Description Significance
Mn (Number-Average Molecular Weight)Statistical average molecular weight based on the number of molecules.Relates to colligative properties.
Mw (Weight-Average Molecular Weight)Statistical average molecular weight based on the weight fraction of molecules.Relates to bulk properties like viscosity and toughness.
PDI (Đ) (Polydispersity Index)Ratio of Mw/Mn, a measure of the distribution's breadth. shimadzu.comIndicates the uniformity of polymer chain lengths; crucial for performance consistency.

Table 3: Key Parameters Determined by GPC/SEC.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the effect of heat on a material's physical and chemical properties. For polymers of this compound, these methods are vital for determining their operational temperature limits and understanding their degradation mechanisms.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. nih.gov It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net The resulting TGA curve provides critical information about the polymer's decomposition profile.

Research has consistently shown that the incorporation of fluorine into polyacrylate structures significantly enhances their thermal stability. core.ac.uk TGA curves of fluorinated acrylic polymers typically show a higher onset temperature of decomposition compared to their non-fluorinated counterparts. core.ac.ukresearchgate.net The analysis can identify the temperature at which weight loss begins (onset of degradation) and the temperature of maximum degradation rate (Tmax). kglmeridian.com For example, studies on copolymers have shown that the decomposition temperature can be increased by over 20°C with the incorporation of fluorinated monomers. core.ac.uk This enhanced stability is a key advantage of using monomers like this compound in applications requiring high-temperature resistance. The thermal stability profiles obtained from TGA are crucial for predicting the service life and processing conditions for these materials. nih.govresearchgate.net

TGA Parameter Definition Indication
Tonset Temperature at which significant weight loss begins (e.g., 5% or 10% weight loss). researchgate.netThe start of thermal degradation; a measure of initial stability.
Tmax Temperature at which the rate of weight loss is maximal. kglmeridian.comIndicates the point of most rapid decomposition.
Char Yield Percentage of material remaining at the end of the analysis at a high temperature.Relates to the material's tendency to form a thermally insulating char layer.

Table 4: Information Derived from Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the glass transition temperature (Tg) of polymeric materials. The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition is accompanied by a change in heat capacity, which is detectable by DSC as a step-like change in the heat flow signal. tainstruments.comhu-berlin.de

In a typical DSC experiment, a small sample of the polymer is heated at a constant rate, and the heat flow required to raise its temperature is compared to that of an empty reference pan. hu-berlin.de The glass transition is observed as a step change in the heat flow curve. The midpoint of this step is commonly reported as the Tg. tainstruments.comnetzsch.com The magnitude of the heat capacity change (ΔCp) at the glass transition can also be determined, providing information about the amount of amorphous material present. mt.com

Table 1: Representative Glass Transition Temperatures (Tg) of Fluorinated Methacrylate (B99206) Copolymers

Copolymer Composition Glass Transition Temperature (Tg) (°C)
Poly(TFEMA-co-FPPMA) (1:1) ~85
Poly(HFPMA-co-FPPMA) (1:1) ~92
Poly(FPPMA) 90
Poly(TFEMA) 80

This interactive table is based on data for related fluorinated methacrylate copolymers and serves as an illustrative example. researchgate.net

Surface Characterization Techniques

The surface properties of polymers derived from this compound are critical, particularly for applications requiring specific wettability and low surface energy, such as hydrophobic coatings.

Contact angle goniometry is a primary technique for characterizing the wettability of a polymer surface. It involves measuring the angle formed at the interface of a liquid droplet, the solid surface, and the surrounding vapor. msu.rujournalspress.com A high contact angle indicates poor wettability (hydrophobicity), while a low contact angle signifies good wettability (hydrophilicity). cmeri.res.in Fluorinated polymers are well-known for their low surface energy, leading to hydrophobic and often oleophobic properties. nih.gov

The surface free energy of a polymer can be determined by measuring the contact angles of several liquids with known surface tensions. msu.ru These measurements allow for the calculation of the dispersive and polar components of the surface energy. The incorporation of fluorine into the polymer structure significantly lowers its surface energy. nih.gov For example, studies on various fluorinated acrylate polymers demonstrate that the surface properties can be tailored by altering the polymer's structure, such as the length of the fluoroalkyl side chains. rsc.org

Table 2: Illustrative Contact Angle and Surface Energy Data for Fluorinated Polymers

Polymer Water Contact Angle (°) Surface Free Energy (mN/m)
Fluorinated Ethylene Propylene (FEP) 108.5 19.1
Polytetrafluoroethylene (PTFE) 109.2 19.4
Poly(hexafluoropropylene) 112.0 16.9

This interactive table presents representative data for various fluorinated and related polymers to illustrate the typical range of values. dtu.dk

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of this compound, GC/MS is invaluable for monitoring the synthesis of the monomer and its subsequent polymerization. rsc.org

During the synthesis of the monomer, GC/MS can be used to track the consumption of reactants and the formation of the product in real-time, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration. It is also highly effective for identifying and quantifying any impurities or byproducts, which is crucial for ensuring the purity of the final monomer. uva.nl

In polymerization studies, GC/MS can be employed to measure the concentration of unreacted monomer, thereby determining the degree of conversion over time. rsc.org For more complex analyses, such as characterizing the structure of crosslinked polyacrylate networks, pyrolysis-GC/MS is utilized. This technique involves thermally decomposing the polymer into smaller, volatile fragments that can be separated and identified by GC/MS, providing insights into the original polymer structure. nih.govjeol.com Furthermore, GC/MS is used to analyze polymer extracts to identify residual monomers, oligomers, and additives. gcms.cz For non-volatile or polar analytes, derivatization techniques, such as silylation, can be used to increase their volatility for GC/MS analysis. nih.govgcms.cz

Table 3: Potential Applications of GC/MS in this compound Research

Application Area Analytical Goal
Monomer Synthesis Monitor reactant consumption and product formation
Identify and quantify impurities and byproducts
Polymerization Determine monomer conversion and reaction kinetics
Polymer Characterization Analyze for residual monomers and additives

This interactive table outlines the key uses of GC/MS in the study of this compound and its derivatives.

Refractive Index Analysis in Polymeric Systems

The refractive index (RI) is a fundamental optical property of a material that describes how light propagates through it. For polymers intended for optical applications, such as lenses, waveguides, or antireflective coatings, the refractive index is a critical parameter. thomasnet.commdpi.com Fluorinated polymers are particularly noted for having low refractive indices compared to their non-fluorinated counterparts. nih.govthomasnet.com This property is advantageous in many optical technologies. thomasnet.com

The refractive index of a polymer is dependent on its chemical composition and structure. The incorporation of fluorine atoms, which have low polarizability, tends to decrease the refractive index. The RI of copolymers can be tuned by adjusting the ratio of the comonomers. For example, studies on polyacrylate and poly(styrene-co-acrylate) films have shown that the refractive index can be altered by changing the monomer composition and incorporating cross-linking agents. epa.govresearchgate.net

While the specific refractive index for poly(this compound) is not documented, the values for other fluorinated acrylates and methacrylates typically fall in the range of 1.3 to 1.4. specialchem.com This is significantly lower than that of common polymers like polystyrene (RI ≈ 1.59) or polycarbonate (RI ≈ 1.58).

Table 4: Refractive Indices of Various Polymers for Comparison

Polymer Refractive Index (nD)
Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) 1.390
Poly(2,2,3,3,3-pentafluoropropyl acrylate) 1.389
Poly(2-fluoroethyl methacrylate) 1.476
Poly(methyl methacrylate) 1.489
Poly(n-butyl acrylate) 1.474

This interactive table provides a comparative view of the refractive indices of several fluorinated and non-fluorinated (meth)acrylate polymers. specialchem.comscipoly.com

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling tert-butyl 2-fluoroacrylate in laboratory settings?

  • Methodological Answer :

  • PPE Selection : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters for high vapor concentrations, P95 for low exposure) .
  • Environmental Controls : Avoid drainage systems to prevent environmental contamination. Use chemical fume hoods for synthesis or handling .
  • Decomposition Risks : Monitor thermal conditions to prevent decomposition into irritants (e.g., fine dusts, fluorinated vapors). Use SCBA for fire emergencies .

Q. How can researchers characterize the purity and structural integrity of tert-butyl 2-fluoroacrylate?

  • Methodological Answer :

  • Spectral Analysis : Employ gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy. Compare results with NIST reference data for tert-butyl acrylate analogs .
  • Crystallography : For solid-phase analysis, use X-ray diffraction (XRD) with software like SHELX or WinGX to determine unit cell parameters (e.g., monoclinic systems with β ≈ 108.6°) .

Q. What are the key considerations for designing a controlled synthesis of tert-butyl 2-fluoroacrylate?

  • Methodological Answer :

  • Reagent Ratios : Optimize stoichiometry of fluorinated precursors and tert-butyl alcohol derivatives.
  • Reaction Conditions : Control temperature (e.g., 0–5°C for exothermic steps) and initiator concentrations (e.g., ammonium persulfate for radical polymerization) .
  • Byproduct Mitigation : Use inert atmospheres (N₂/Ar) to minimize oxidation or hydrolysis .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl group influence the reactivity of 2-fluoroacrylate in copolymerization?

  • Methodological Answer :

  • Steric Analysis : Compare reaction rates with analogs (e.g., methyl or ethyl esters). Use DFT calculations to model spatial interactions.

  • Experimental Design : Conduct kinetic studies with varying monomers (e.g., DMDAAC) to assess steric effects on copolymer composition. Refer to structural analogs (see Table 1) .

    Table 1 : Structural Analogs of tert-Butyl 2-Fluoroacrylate

    CompoundStructural FeatureReactivity Difference
    Methyl 2-fluoroacrylateSmaller methyl groupHigher reactivity in radical reactions
    Ethyl 2-phosphonopropanoateNo acrylic double bondLimited copolymerization potential
    Diethyl 2-(diethoxyphosphoryl)acetateHydrophilic phosphonateAltered solubility in aqueous systems

Q. What strategies resolve contradictions in reported toxicity or mutagenicity data for tert-butyl 2-fluoroacrylate?

  • Methodological Answer :

  • Data Triangulation : Cross-reference in vitro (e.g., Ames test) and in vivo studies. Note that current classifications (e.g., IARC, OSHA) do not list it as carcinogenic .
  • Dose-Response Analysis : Replicate studies with standardized concentrations (e.g., EC₅₀ values) and adjust for solvent interference (e.g., DMSO vs. aqueous buffers) .

Q. How can researchers optimize reaction yields for tert-butyl 2-fluoroacrylate in radical-initiated polymerizations?

  • Methodological Answer :

  • Initiator Screening : Test peroxides (e.g., benzoyl peroxide) vs. azo compounds (e.g., AIBN) for efficiency.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) with non-polar media. Use DOE (Design of Experiments) to model interactions between variables .
  • Post-Polymerization Analysis : Employ GPC for molecular weight distribution and NMR for end-group fidelity .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in spectroscopic data for tert-butyl 2-fluoroacrylate derivatives?

  • Methodological Answer :

  • Reference Standards : Use NIST-validated spectra for baseline comparisons.
  • Error Checking : Verify instrument calibration (e.g., mass spec resolution) and sample purity (e.g., HPLC ≥95%) .
  • Collaborative Validation : Share raw data with third-party labs to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.